Epzicom
概要
説明
Safety Analysis of Epzicom
Epzicom is a combination antiretroviral medication used in the treatment of HIV, consisting of abacavir (600 mg) and lamivudine (300 mg). A post-marketing surveillance study was conducted in Japan to gather data on the safety and effectiveness of Epzicom. This study was mandated by the Japanese regulatory authority and took place from January 2005 to December 2010 . The surveillance aimed to monitor adverse events and assess the drug's performance in a real-world setting, beyond the controlled environment of clinical trials.
Synthesis Analysis
Molecular Structure Analysis
Abacavir and lamivudine, the components of Epzicom, are nucleoside analogs. Their molecular structures are designed to mimic the natural nucleosides that are the building blocks of DNA. This allows them to interfere with the viral reverse transcriptase enzyme, thereby inhibiting the replication of HIV. The molecular structures of abacavir and lamivudine are characterized by their respective nitrogenous bases, sugar groups, and phosphate-like linkages that enable their incorporation into viral DNA.
Chemical Reactions Analysis
The chemical reactions involved in the action of Epzicom are primarily related to its inhibition of the HIV reverse transcriptase enzyme. Once inside the body, abacavir and lamivudine are phosphorylated to their active triphosphate forms. These active forms compete with natural deoxynucleotide triphosphates for incorporation into the viral DNA by reverse transcriptase. When incorporated, they cause chain termination, as they lack the necessary hydroxyl group required for the formation of the phosphodiester bond with the next nucleotide.
Physical and Chemical Properties Analysis
The physical and chemical properties of Epzicom are determined by the properties of abacavir and lamivudine. These properties include solubility, stability, and bioavailability, which are critical for the drug's absorption, distribution, metabolism, and excretion (ADME) profile. The combination of abacavir and lamivudine in Epzicom is designed to optimize these properties to ensure that the medication is effective in suppressing the viral load in HIV-infected individuals.
科学的研究の応用
Overview of Epzicom in Anti-HIV Therapy
Epzicom, a combined anti-HIV drug containing abacavir and lamivudine, has been a subject of various studies focusing on its safety and efficacy. For instance, a post-marketing surveillance study in Japan between 2005 and 2010 evaluated its safety and effectiveness, highlighting its role in the treatment of HIV (Kurita et al., 2014).
Comparative Efficacy with Other HIV Treatments
Research has compared Epzicom with other antiretroviral regimens. A 2005 study noted that Epzicom, as a once-daily fixed-dose combination, appears as effective as its components taken separately, which signifies its convenience and potential in HIV treatment plans (The Medical letter on drugs and therapeutics, 2005).
Approval and Clinical Use
The FDA's approval of Epzicom for HIV treatment in 2004 marked a significant milestone, emphasizing the convenience of combination products in complex HIV/AIDS treatment regimens (LoBuono, 2004). This approval underscored the drug's clinical utility in simplifying treatment schedules for patients.
Gender-Specific Responses in HIV Treatment
A study published in 2017 investigated gender-specific responses to Epzicom in combination with other drugs in HIV treatment. The research did not find significant differences in efficacy or safety between genders, suggesting its uniform effectiveness across different patient demographics (Squires et al., 2017).
Safety And Hazards
Epzicom can cause severe or fatal side effects. Hypersensitivity reactions have been reported with abacavir-containing products . Severe acute exacerbations of hepatitis B have been reported in patients who are co-infected with hepatitis B virus (HBV) and human immunodeficiency virus (HIV-1) and have discontinued lamivudine, a component of Epzicom . Lactic acidosis and severe hepatomegaly with steatosis, including fatal cases, have been reported with the use of nucleoside analogues .
将来の方向性
Epzicom is currently approved for use in adults and is not recommended for use in patients younger than 18 years of age . The FDA has approved Epzicom based on a large well-controlled clinical study (CNA30021 or Zodiac) that showed that abacavir dosed once daily had similar antiviral effect as abacavir dosed twice daily, both taken with lamivudine and efavirenz .
特性
IUPAC Name |
[(1R,4S)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGSCOLBFJQGHM-WCBMZHEXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@H]4C[C@H](C=C4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332855 | |
Record name | Epzicom | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Epzicom | |
CAS RN |
136470-79-6 | |
Record name | (1R,4S)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136470-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((1R,4S)-4-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-enyl)methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136470796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epzicom | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABACAVIR, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9A7099R51 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。